Cas no 2388-74-1 (3-Methoxythioanisole)
3-Methoxythioanisole Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy thioanisole
- 1-methoxy-3-methylsulfanylbenzene
- 1-Methoxy-3-methylmercapto-benzol
- 1-methoxy-3-methylsulfanyl-benzene
- 3-(Methylthio)anisole
- m-OCH3C6H4SCH3
- Anisole,m-(methylthio)- (6CI,7CI,8CI)
- 1-Methoxy-3-(methylthio)benzene
- 3-(Methylthio)-1-methoxybenzene
- 3-Methoxyphenyl methylsulfide
- Methyl 3-methoxyphenyl sulfide
- Methylm-methoxyphenyl sulfide
- m-Anisyl methyl sulfide
- m-Methoxyphenylmethyl sulfide
- 3-Methoxythioanisole
- Benzene, 1-methoxy-3-(methylthio)-
- Anisole, m-(methylthio)-
- 1-Methoxy-3-methylthiobenzene
- IWVQVOXDIOKVBE-UHFFFAOYSA-N
- NSC133794
- PubChem10653
- KSC205K4F
- 3-methoxyphenyl methyl sulfide
- 3-Methoxythiophenol, S-methyl-
- Methyl (3-methoxyphenyl) sulfide
- (3-methoxyphenyl)(me
- A816964
- BCP17523
- 1-Methoxy-3-(methylsulfanyl)benzene
- AKOS006228434
- NSC-133794
- NSC 133794
- UNII-42GZ952C3G
- (3-methoxyphenyl)(methyl)sulfane
- CAA38874
- 2388-74-1
- TITANIUM(IV)BIS(ETHYLACETOACETATO)DIISOPROPOXIDE
- Methyl m-methoxyphenyl sulfide
- CS-0142490
- 42GZ952C3G
- 1-Methoxy-3-(methylsulfanyl)benzene #
- SCHEMBL1145531
- DTXSID60299933
- MFCD03789162
- EN300-1587895
- D91547
- M1880
- FT-0615960
- J-512808
- 1-methylsulfanyl-3-methoxybenzene
- DTXCID30251068
- 673-603-5
-
- MDL: MFCD03789162
- Inchi: 1S/C8H10OS/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3
- InChI Key: IWVQVOXDIOKVBE-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 154.04500
- Monoisotopic Mass: 154.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 34.5
Experimental Properties
- Color/Form: Colorless to light yellow liquid
- Density: 1.12
- Boiling Point: 127°C/18mmHg(lit.)
- Flash Point: 93 °C
- Refractive Index: 1.5820 to 1.5860
- PSA: 34.53000
- LogP: 2.41710
- Solubility: Not determined
3-Methoxythioanisole Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
-
Hazardous Material Identification:
- HazardClass:IRRITANT, STENCH
3-Methoxythioanisole Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Methoxythioanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019335-5g |
3-Methoxythioanisole |
2388-74-1 | 98% | 5g |
£15.00 | 2022-03-01 | |
| Fluorochem | 019335-25g |
3-Methoxythioanisole |
2388-74-1 | 98% | 25g |
£65.00 | 2022-03-01 | |
| Alichem | A015000455-250mg |
3-Methoxythioanisole |
2388-74-1 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A015000455-500mg |
3-Methoxythioanisole |
2388-74-1 | 97% | 500mg |
$782.40 | 2023-09-02 | |
| Alichem | A015000455-1g |
3-Methoxythioanisole |
2388-74-1 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1880-25G |
3-Methoxythioanisole |
2388-74-1 | >98.0%(GC) | 25g |
¥1400.00 | 2024-04-17 | |
| Fluorochem | 019335-1g |
3-Methoxythioanisole |
2388-74-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| TRC | M271808-10mg |
3-Methoxythioanisole |
2388-74-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M271808-50mg |
3-Methoxythioanisole |
2388-74-1 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M271808-100mg |
3-Methoxythioanisole |
2388-74-1 | 100mg |
$ 80.00 | 2022-06-04 |
3-Methoxythioanisole Suppliers
3-Methoxythioanisole Related Literature
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Wei Zhao,Chunxia Yang,Kecheng Liu,Ying Yang,Tao Chang New J. Chem. 2017 41 447
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Mingming Zou,Lu Feng,Tiju Thomas,Minghui Yang Catal. Sci. Technol. 2017 7 4182
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Maryam Sadat Alehashem,Chuan-Gee Lim,Noel F. Thomas RSC Adv. 2016 6 18002
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Wei Zhao,Chunxia Yang,Hongxian Sun,Zhiguo Cheng,Tao Chang New J. Chem. 2018 42 19349
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5. Errata
Additional information on 3-Methoxythioanisole
Professional Introduction to 3-Methoxythioanisole (CAS No. 2388-74-1)
3-Methoxythioanisole, with the chemical formula C₇H₈OS, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure, featuring a methoxythio group attached to a benzene ring, makes it a versatile intermediate in synthesizing various bioactive molecules. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
TheCAS registry number 2388-74-1 uniquely identifies this compound and distinguishes it from other isomers and analogs. The presence of both methoxy (–OCH₃) and thioether (–S–) functional groups endows 3-methoxythioanisole with unique reactivity, making it a valuable building block in organic synthesis. Its aromatic ring system further enhances its utility, as aromatic compounds are widely prevalent in natural products and pharmaceuticals.
In recent years, there has been growing interest in 3-methoxythioanisole due to its potential applications in drug discovery. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and metal-catalyzed coupling reactions, allows for the facile construction of complex molecular architectures. These properties have made it a focal point in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities.
One of the most promising areas of research involving 3-methoxythioanisole is its role as a precursor in the development of antimicrobial agents. Emerging studies suggest that derivatives of this compound exhibit promising activity against resistant bacterial strains. The methoxythio group can be modified to introduce additional functionalities that enhance binding affinity to bacterial targets, such as enzymes involved in DNA replication or metabolic pathways. This has sparked interest among medicinal chemists who are exploring novel strategies to combat antibiotic-resistant infections.
Moreover, 3-methoxythioanisole has shown potential in the field of anticancer research. Preclinical studies indicate that certain derivatives can inhibit the growth of cancer cells by interfering with key signaling pathways. The aromatic system and sulfur-containing moiety contribute to its ability to modulate enzyme activity and disrupt cancer cell proliferation. Researchers are currently investigating how structural modifications can optimize its efficacy while minimizing toxicity, paving the way for new therapeutic interventions.
The synthesis of 3-methoxythioanisole typically involves the reaction of anisole with sulfur-containing reagents under controlled conditions. For instance, methylation followed by thiolation or direct thioetherification are common strategies employed in laboratory settings. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, enabling higher yields and purer products. These advancements are crucial for scaling up production for industrial applications.
In industrial settings, 3-methoxythioanisole is utilized as an intermediate in the manufacturing of specialty chemicals and fine chemicals. Its stability under various reaction conditions makes it a reliable component in multi-step synthetic routes. Additionally, its role as a ligand or chelating agent in transition metal catalysis has been explored, further expanding its utility in synthetic organic chemistry.
The pharmacokinetic properties of 3-methoxythioanisole and its derivatives are also subjects of ongoing research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic potential. Computational modeling and experimental studies are being employed to predict and validate these properties, ensuring that lead compounds derived from this scaffold progress efficiently through drug development pipelines.
Environmental considerations also play a role in the handling and application of 3-methoxythioanisole. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, assessing the environmental impact of its derivatives is crucial for ensuring sustainable pharmaceutical development practices.
In conclusion,3-methoxythioanisole (CAS No. 2388-74-1) is a multifaceted compound with significant implications in pharmaceutical research and industrial chemistry. Its unique structural features enable diverse applications, from antimicrobial agents to anticancer drugs, underscoring its importance as a chemical intermediate. As research continues to uncover new possibilities for this compound,3-methoxythioanisole is poised to remain at the forefront of medicinal chemistry innovation.
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